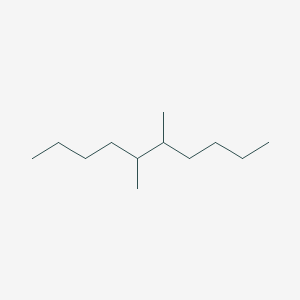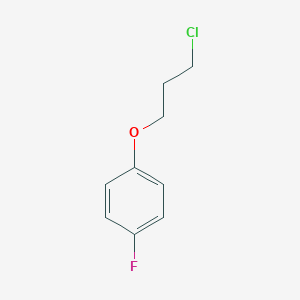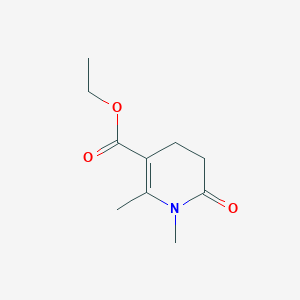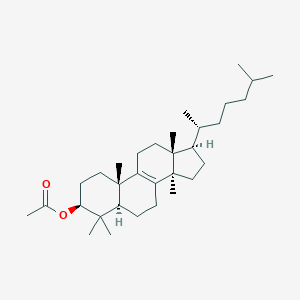
Lanost-8-en-3beta-ol, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanost-8-en-3beta-ol, acetate is a chemical compound that belongs to the triterpenoid family. It is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Mécanisme D'action
The mechanism of action of Lanost-8-en-3beta-ol, acetate is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of nuclear factor-kappa B (NF-kappaB) signaling pathway. NF-kappaB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-kappaB, Lanost-8-en-3beta-ol, acetate reduces the production of pro-inflammatory cytokines. Its anticancer activity is believed to be due to the induction of apoptosis in cancer cells through the activation of caspases.
Effets Biochimiques Et Physiologiques
Lanost-8-en-3beta-ol, acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant activity. Additionally, it has been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, which is a target for cholesterol-lowering drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Lanost-8-en-3beta-ol, acetate has several advantages for lab experiments. It is readily available and can be easily synthesized from lanosterol. Additionally, it exhibits potent biological activities at low concentrations, making it a promising compound for drug discovery. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Lanost-8-en-3beta-ol, acetate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Other future directions include the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
In conclusion, Lanost-8-en-3beta-ol, acetate is a triterpenoid compound with potent anti-inflammatory and anticancer activities. Its synthesis method involves the oxidation of lanosterol followed by acetylation. Lanost-8-en-3beta-ol, acetate inhibits pro-inflammatory cytokine production by inhibiting the NF-kappaB signaling pathway and induces apoptosis in cancer cells. It has various biochemical and physiological effects and is a promising compound for drug discovery. Future research directions include investigating its potential therapeutic use, identifying its molecular targets, and developing more efficient synthesis methods.
Méthodes De Synthèse
Lanost-8-en-3beta-ol, acetate can be synthesized from lanosterol, which is a natural intermediate in the biosynthesis of cholesterol. The synthesis method involves the oxidation of lanosterol to form lanosta-8,24-diene-3beta-ol, followed by acetylation with acetic anhydride to produce Lanost-8-en-3beta-ol, acetate.
Applications De Recherche Scientifique
Lanost-8-en-3beta-ol, acetate has been extensively studied for its various biological activities. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. Additionally, Lanost-8-en-3beta-ol, acetate has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Propriétés
Numéro CAS |
1724-19-2 |
|---|---|
Nom du produit |
Lanost-8-en-3beta-ol, acetate |
Formule moléculaire |
C32H54O2 |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |
Clé InChI |
VARRUGKCHMYWET-VBGFMNGASA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



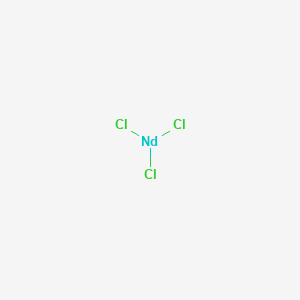
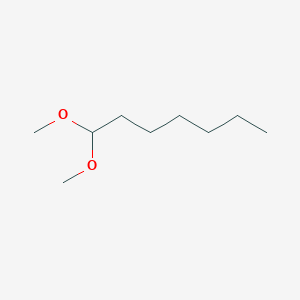
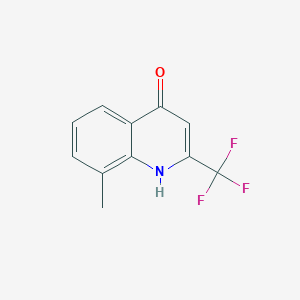
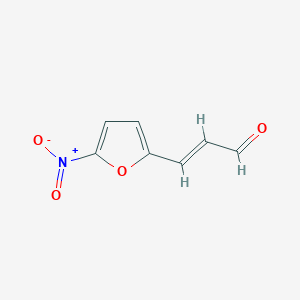

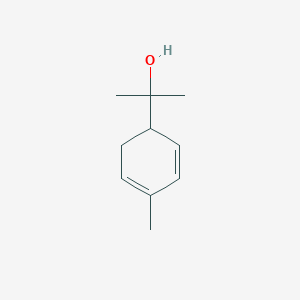
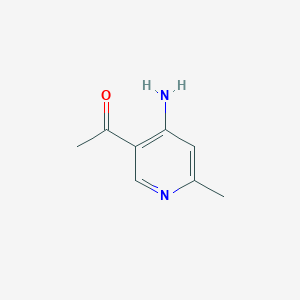

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
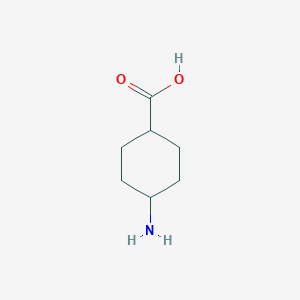
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
